molecular formula C5H7N5 B12101450 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile

Cat. No.: B12101450
M. Wt: 137.14 g/mol
InChI Key: FXHMENSHCHMPQZ-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable nitrile compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-aminoethyl)-1H-1,2,4-triazole-3-thiol
  • 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide
  • 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

1-(2-aminoethyl)-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C5H7N5/c6-1-2-10-4-8-5(3-7)9-10/h4H,1-2,6H2

InChI Key

FXHMENSHCHMPQZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCN)C#N

Origin of Product

United States

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